3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a complex organic compound belonging to the benzazepine class. This compound features a distinctive structure characterized by an acryloyl group and two methoxy groups attached to a tetrahydrobenzazepine core. Its molecular formula is with a molecular weight of approximately . The compound has garnered interest in various fields, including medicinal chemistry and materials science.
The compound is classified under organic compounds with heterocyclic structures, specifically benzazepines. It is synthesized from readily available precursors through multi-step synthetic routes. The compound's unique structural features make it a candidate for diverse applications in scientific research .
The synthesis of 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves several key steps:
Industrial production may optimize these synthetic routes to enhance yield and purity using advanced catalytic systems and continuous flow reactors.
The molecular structure of 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine can be represented as follows:
InChI=1S/C12H17NO2/c1-14-11-7-9-3-5-13-6-4-10(9)8-12(11)15-2/h7-8,13H,3-6H2,1-2H3
MHKDOURMQPZPAG-UHFFFAOYSA-N
This structure highlights the presence of the tetrahydrobenzazepine framework along with the functional groups that contribute to its reactivity and potential biological activity .
3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine can undergo various chemical transformations:
The major products from these reactions depend on specific reagents and conditions used. For instance:
These transformations expand the utility of this compound in synthetic organic chemistry.
The physical properties of 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine include:
The chemical properties are influenced by its functional groups:
This compound's stability and reactivity can vary based on environmental conditions such as pH and temperature.
The applications of 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine are diverse:
The synthesis of 3-acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 1132077-89-4) relies on a convergent strategy that constructs the benzazepine core before introducing the acryloyl warhead. The foundational intermediate, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS 20925-64-8), is synthesized via a Friedel-Crafts-type cyclization. As detailed in patent EP2135861B2, this involves condensation of (3,4-dimethoxyphenyl)acetic acid with a protected glycolic acid derivative (e.g., 1,1-diethoxyacetone) to form a keto-ester intermediate, followed by acidic ring closure using HCl in acetic acid at 80°C for 4 hours (yield: 78%, purity: 95%) [7]. Alternative acid catalysts like polyphosphoric acid or methanesulfonic acid achieve comparable cyclization efficiency but require optimization of temperature and reaction time [7].
The subsequent N-acryloylation employs acryloyl chloride in dichloromethane with triethylamine as a base at 0°C, yielding the title compound in 65% isolated yield with 98% purity . A critical side reaction involves Michael addition byproducts due to nucleophilic attack on the acryloyl group’s β-carbon; this is mitigated by strict temperature control and stoichiometric precision. For analogs like 3-(3-chloropropyl)-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one (CAS 85175-65-1), alkylation precedes acylation, demonstrating the scaffold’s versatility for late-stage functionalization [6].
Table 1: Key Intermediates in Benzazepine Synthesis
Compound Name | CAS Number | Role in Synthesis | Molecular Formula |
---|---|---|---|
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | 20925-64-8 | Core scaffold precursor | C₁₂H₁₅NO₃ |
(3,4-Dimethoxyphenyl)acetic acid | 93-40-3* | Starting material | C₁₀H₁₂O₄ |
3-(3-Chloropropyl) analog | 85175-65-1 | Functionalized intermediate for ivabradine | C₁₅H₂₀ClNO₃ |
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride | 14165-90-3 | Reduction product of benzazepinone | C₁₂H₁₈ClNO₂ |
Note: CAS for (3,4-dimethoxyphenyl)acetic acid inferred from context; not explicit in sources.
The acryloyl group (–CH=CH–C(=O)–) is strategically incorporated to enable covalent binding with biological targets via Michael addition. This α,β-unsaturated carbonyl system reacts selectively with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites, rendering the compound valuable as a pharmacological probe . However, this reactivity complicates synthesis, necessitating:
Functional group tolerance studies reveal that electron-donating methoxy groups at C7 and C8 enhance the benzazepine ring’s stability during acylation by mitigating electrophilic degradation. Conversely, unprotected alcohols or amines in the tetrahydroazepine backbone lead to undesired N/O-acryloylation or ring-opening byproducts. The acryloyl group’s integrity is preserved when halogenated precursors (e.g., 3-(3-chloropropyl) derivatives) are used, confirming orthogonal reactivity between alkyl halides and acryloyl carbonyls under optimized conditions [6].
Table 2: Compatibility of Functional Groups During Acryloylation
Functional Group | Compatibility | Key Challenges | Mitigation Strategies |
---|---|---|---|
Methoxy (aromatic) | High | None observed | Not required |
Secondary amine (azepine) | Moderate | Over-acylation; Michael addition | Stoichiometric control, low temperature |
Alkyl chloride | High | Competing elimination | Avoid strong bases |
Ketone (azepinone precursor) | High | Enolization leading to side reactions | Mild acylating agents |
Solvent selection critically influences both the cyclization and acylation steps. Polar aprotic solvents (e.g., dichloromethane, DCM) maximize yields in N-acryloylation by solubilizing intermediates while suppressing hydrolysis of acryloyl chloride. As demonstrated in VulcanChem’s route, DCM/triethylamine at 0°C achieves 65% yield, whereas ethereal solvents (THF) reduce yields to <50% due to diminished nucleophilicity of the secondary amine .
For the initial benzazepinone cyclization, acidic media are non-negotiable. Comparative studies show:
Catalytic hydrogenation of the benzazepinone intermediate to 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (hydrochloride salt, CAS 14165-90-3) requires Pd/C in methanol. Over-reduction or dehalogenation occurs with PtO₂ or Raney nickel, underscoring catalyst specificity [4].
Table 3: Optimization Parameters for Key Synthetic Steps
Step | Optimal Conditions | Yield | Alternatives Tested (Yield) |
---|---|---|---|
Keto-ester formation | DCM, 0°C, Et₃N | 85%* | THF (–15%), Acetone (72%) |
Benzazepinone cyclization | 6M HCl/AcOH, 80°C, 4h | 78% | Polyphosphoric acid (70%), H₂SO₄ (65%) |
N-Acryloylation | Acryloyl chloride, DCM, 0°C, Et₃N | 65% | Acrylic anhydride (55%), DMF as solvent (40%) |
Reduction to tetrahydro | Pd/C (10%), H₂ (50 psi), MeOH | 90%** | NaBH₄ (30%), LiAlH₄ (decomposition) |
Yield inferred from precursor synthesis; *Yield for hydrochloride salt formation [4] [7].*
The tetrahydrobenzazepine scaffold in 3-acryloyl derivatives contains two chiral centers at C3 and C4 (if substituted), but literature reports predominantly describe racemic mixtures. No stereoselective synthesis for the title compound has been published, though the ivabradine precursor 3-(3-((7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)propyl)-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one requires enantiopure intermediates [6]. Key findings include:
Current routes rely on achiral precursors, and the acryloyl installation step erases any existing stereochemistry due to planar sp² hybridization. Resolving this limitation may require chiral Lewis acid catalysts during cyclization or enzymatic desymmetrization of prochiral intermediates.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5